molecular formula C13H16N4O3S2 B2796472 (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448079-04-6

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2796472
CAS RN: 1448079-04-6
M. Wt: 340.42
InChI Key: BUTVHKSEAZBUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a 1,2,4-triazole ring, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic aromatic organic compound, containing three nitrogen atoms. Piperidine is a widely used building block in the synthesis of organic compounds, and thiophene is a sulfur analog of the compound furan.


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 4-methyl-4H-1,2,4-triazol-3-yl methanamine are synthesized under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants present. Similar compounds have been involved in reactions with various oxidants and solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have shown thermal stability and acceptable densities .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been found to exhibit significant linear polarizability and first and second hyperpolarizabilities, indicating its potential for nonlinear optical applications. These characteristics imply that the compound plays a crucial part in fabricating materials showing promising nonlinear optical properties for optoelectronic applications .

Medicinal Chemistry

Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in medicinal chemistry. Heterocyclic compounds containing azoles are of special interest due to their strong synthetic and pharmaceutical applications .

Drug Discovery

The broad biological and pharmacological spectrum of heterocyclic molecules has sparked the interest of researchers in recent years. Particularly, heterocyclic compounds containing azoles are ranked as of special interest due to their strong synthetic and pharmaceutical applications .

Agrochemicals

Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in agrochemicals. They are used in the development of new classes of medicinal compounds .

Material Sciences

Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences. They are used in the development of new classes of medicinal compounds .

Breast Cancer Treatment

Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women owing to their apparent superiority to estrogen receptor antagonists, such as tamoxifen .

Dye Adsorption

One of the complexes of the compound can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

Photocatalytic Capability

The complexes of the compound exhibit excellent photocatalytic capability in the degradation of certain dyes .

properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)11-2-5-17(6-3-11)12(18)10-4-7-21-8-10/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTVHKSEAZBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.